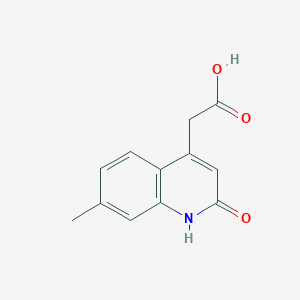![molecular formula C14H13NO B11889430 4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile CAS No. 62677-57-0](/img/structure/B11889430.png)
4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropoxy-1-naphthonitrile is an organic compound with the molecular formula C14H13NO It is a derivative of naphthalene, featuring an isopropoxy group at the fourth position and a nitrile group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-1-naphthonitrile typically involves the reaction of 4-hydroxy-1-naphthonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of 4-Isopropoxy-1-naphthonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: 4-Isopropoxy-1-naphthonitrile can undergo oxidation reactions to form corresponding naphthoquinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 4-Isopropoxy-1-naphthylamine.
Substitution: Various substituted naphthonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Isopropoxy-1-naphthonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Isopropoxy-1-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. The isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
1-Naphthonitrile: Lacks the isopropoxy group, making it less lipophilic.
4-Methoxy-1-naphthonitrile: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and solubility.
4-Ethoxy-1-naphthonitrile: Similar structure but with an ethoxy group, leading to different chemical properties.
Uniqueness: 4-Isopropoxy-1-naphthonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an isopropoxy group and a nitrile group makes it a versatile intermediate for various chemical transformations and applications.
Propiedades
Número CAS |
62677-57-0 |
|---|---|
Fórmula molecular |
C14H13NO |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
4-propan-2-yloxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-10(2)16-14-8-7-11(9-15)12-5-3-4-6-13(12)14/h3-8,10H,1-2H3 |
Clave InChI |
MWFJSJKJPZUHFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C2=CC=CC=C21)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



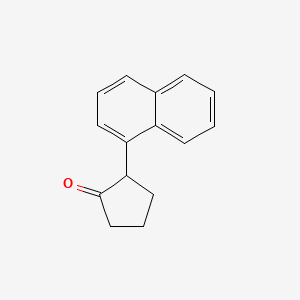
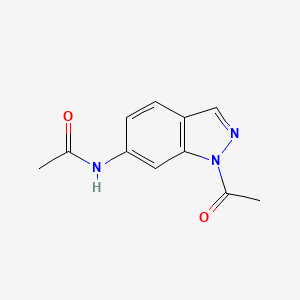


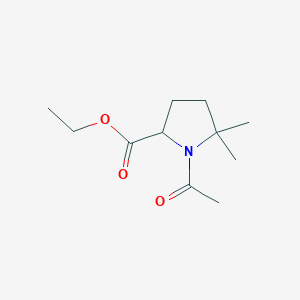
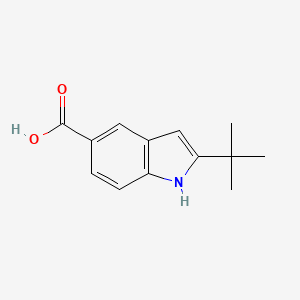
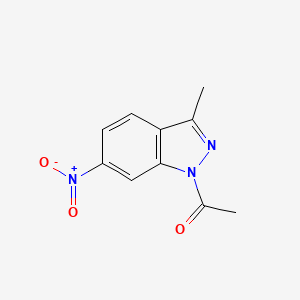
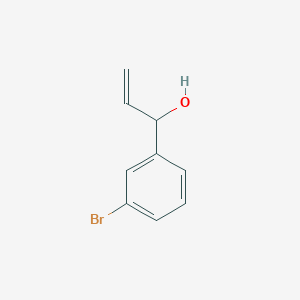
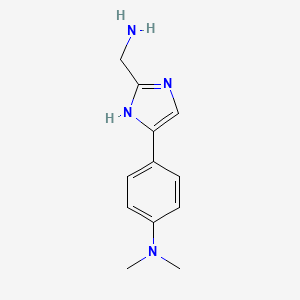
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
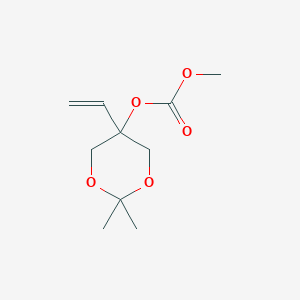
![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)
